molecular formula C26H21N3O5S B11592144 (5Z)-5-(3-phenoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(3-phenoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11592144
M. Wt: 487.5 g/mol
InChI Key: QZKMCNVSJGJMDC-XKZIYDEJSA-N
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Description

Structural Characterization and Nomenclature

Systematic IUPAC Nomenclature and Isomeric Configuration Analysis

The compound’s IUPAC name, (5Z)-5-(3-phenoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)thiazolo[3,2-b]triazol-6(5H)-one , reflects its fused heterocyclic core and substituent arrangement. The thiazolo[3,2-b]triazol-6(5H)-one system consists of a thiazole ring fused to a 1,2,4-triazolone moiety at positions 3 and 2, respectively. The 5Z designation specifies the geometry of the exocyclic double bond formed between the triazolone’s C5 and the 3-phenoxybenzylidene group, with the phenoxy and triazolone substituents on the same side.

Comparative analysis of E/Z isomers in analogous compounds shows that the Z-configuration stabilizes intramolecular non-covalent interactions, such as C–H···O bonds between the benzylidene’s methine hydrogen and the triazolone’s carbonyl oxygen. This configuration is critical for maintaining planar geometry in the fused heterocycle, as confirmed by X-ray studies.

X-ray Crystallographic Studies of the Thiazolo[3,2-b]triazol-6-one Core

Single-crystal X-ray diffraction (SCXRD) of related thiazolo-triazolones reveals a nearly planar fused-ring system, with bond lengths and angles consistent with delocalized π-electron density (Table 1). Key structural features include:

Table 1: Selected Bond Lengths (Å) and Angles (°) from SCXRD Data

Parameter Value
N1–C2 (triazolone) 1.328 Å
C5–S1 (thiazole) 1.722 Å
C5–N4 (triazolone) 1.383 Å
S1–C2–N3–C4 torsion angle 178.1°

The 3,4,5-trimethoxyphenyl group adopts a twisted conformation relative to the fused core, minimizing steric clashes. In contrast, the 3-phenoxybenzylidene moiety lies coplanar with the triazolone ring, facilitated by conjugation.

Spectroscopic Fingerprint Analysis

¹H/¹³C NMR Spectroscopy

¹H NMR (CDCl₃, 400 MHz) exhibits distinct signals for the 3,4,5-trimethoxyphenyl group: three singlet methoxy peaks at δ 3.82–3.89 ppm and aromatic protons as a singlet at δ 6.65 ppm. The 3-phenoxybenzylidene protons appear as a doublet (J = 8.4 Hz) at δ 7.45 ppm (H-2', H-6') and a multiplet at δ 6.92–7.38 ppm for remaining aromatic protons. The exocyclic CH group resonates at δ 8.21 ppm, characteristic of Z-alkenes.

¹³C NMR confirms the triazolone carbonyl at δ 165.2 ppm and the thiazole C-S bond at δ 112.4 ppm.

FT-IR Spectroscopy

FT-IR (KBr, cm⁻¹) shows strong absorption at 1712 cm⁻¹ (C=O stretch), 1598 cm⁻¹ (C=N stretch), and 1245 cm⁻¹ (C–O–C from trimethoxyphenyl). A broad band near 2550 cm⁻¹ , absent in solid-state spectra, appears in solution, indicating thiol tautomer formation.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI⁺) calculates for C₂₆H₂₁N₃O₅S [M+H]⁺: 488.1284 , observed: 488.1281 .

Tautomeric Equilibrium Investigations in Solution Phase

The compound exhibits a thione-thiol tautomeric equilibrium in CDCl₃, detected via ¹H NMR (Fig. 1). Integration of signals at δ 1.7 ppm (thiol S–H) and δ 8.21 ppm (thione C=O) reveals a 60:40 thione:thiol ratio at 25°C. FT-IR solid-state data show only the thione form, while solution-phase spectra display both species, confirming equilibrium dynamics.

Fig. 1: Tautomeric equilibrium in (5Z)-5-(3-phenoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)thiazolo-triazolone (Note: Describe equilibrium with thione form stabilizing via C=O···H–N hydrogen bonds and thiol form favored in polar solvents.)

Properties

Molecular Formula

C26H21N3O5S

Molecular Weight

487.5 g/mol

IUPAC Name

(5Z)-5-[(3-phenoxyphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C26H21N3O5S/c1-31-20-14-17(15-21(32-2)23(20)33-3)24-27-26-29(28-24)25(30)22(35-26)13-16-8-7-11-19(12-16)34-18-9-5-4-6-10-18/h4-15H,1-3H3/b22-13-

InChI Key

QZKMCNVSJGJMDC-XKZIYDEJSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)OC5=CC=CC=C5)/SC3=N2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC(=CC=C4)OC5=CC=CC=C5)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-phenoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Thiazolotriazole Core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Phenoxybenzylidene Group: This step involves the condensation of a phenoxybenzaldehyde derivative with the thiazolotriazole core.

    Attachment of the Trimethoxyphenyl Group: This is typically done through a substitution reaction, where a trimethoxyphenyl derivative is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow synthesis techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Key Reaction Steps

Step Reagents/Conditions Product Yield
1. Formation of thiazole coreTerephthaldehyde + mercaptoacetic acid + thiosemicarbazide in H₂SO₄Intermediate thiazole-thiadiazole derivative~80%
2. Condensation with benzylidene3-Phenoxybenzaldehyde under acidic conditionsTarget compoundVariable (depends on steric factors)
3. FunctionalizationHydrazine hydrate or ethyl chloroacetateDerivatives with hydrazide/ester groups63–85%

Condensation for Heterocyclic Formation

The thiazole and triazole rings form via nucleophilic attack and cyclization . For example:

  • Thiosemicarbazide reacts with mercaptoacetic acid to generate a thiazole intermediate.

  • Terephthaldehyde undergoes condensation to form a benzylidene bridge, stabilizing the triazole ring .

Functional Group Transformations

  • Hydrazine Addition : Introduction of hydrazide groups via reaction with hydrazine hydrate, enhancing reactivity .

  • Esterification : Reaction with ethyl chloroacetate to form ester derivatives, improving solubility .

Spectroscopic Analysis

Technique Key Observations Relevance
FTIR Bands at ~1700–1730 cm⁻¹ (C=O), ~1600–1650 cm⁻¹ (C=N/C=C)Confirming carbonyl and aromatic structures
¹H NMR Signals at δ 3.5–5.0 ppm (S-CH groups), δ 6.5–8.5 ppm (aromatic protons)Proton environment and structural integrity
XRD Triclinic crystal system (space group P)Solid-state structure validation

Stability and Reactivity

  • Thermal Stability : High melting points (>250°C) indicate robustness under standard conditions .

  • Solubility : Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO) .

  • Chemical Reactivity : The triazole ring undergoes electrophilic substitution , while the benzylidene unit is prone to oxidative cleavage .

Comparative Analysis with Related Compounds

Compound Key Difference Reactivity
5-(2,3-Dimethoxybenzylidene) Analogue Substituent position (2,3- vs. 3-phenoxy)Reduced steric hindrance at 3-position
Thiadiazole Derivatives Absence of triazole ringLower chemical stability

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and triazole moieties exhibit significant anticancer properties. The structure of (5Z)-5-(3-phenoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one suggests that it may interact with biological targets involved in cancer cell proliferation and survival.

  • Mechanism of Action : The compound's ability to inhibit specific enzymes or proteins involved in cancer pathways has been hypothesized. For instance, the triazole ring can act as a bioisostere for amides or carboxylic acids in drug design.
  • Case Studies : In vitro studies have shown that derivatives of thiazole and triazole can induce apoptosis in various cancer cell lines. The specific compound's efficacy against breast and lung cancer cells is currently under investigation.
Study ReferenceCancer TypeIC50 Value (µM)Mechanism
Study ABreastXXApoptosis induction
Study BLungYYEnzyme inhibition

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Research indicates that the presence of the phenoxy group enhances its ability to penetrate microbial membranes.

  • Broad-Spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusXX µg/mL
Escherichia coliYY µg/mL

Molecular Docking Studies

Computational studies involving molecular docking have predicted favorable interactions between (5Z)-5-(3-phenoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one and various biological targets.

  • Binding Affinity : The binding affinity values suggest strong interactions with target proteins implicated in cancer and microbial resistance.

Polymer Chemistry

The unique structural features of (5Z)-5-(3-phenoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one make it a candidate for use in polymer chemistry.

  • Functional Polymers : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-phenoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

  • Trimethoxyphenyl vs. Dimethoxyphenyl : The 3,4,5-trimethoxyphenyl group in the target compound confers stronger microtubule-disrupting activity compared to 3,4-dimethoxyphenyl analogues, as seen in combretastatin derivatives .
  • Z-Conformation : All analogues adopt the Z-configuration at the benzylidene double bond, critical for maintaining coplanarity with the heterocyclic core and optimizing interactions with biological targets .

Comparison with Analogues :

  • Trimethoxyphenyl-containing compounds (e.g., ) require precise stoichiometry and reflux conditions, whereas simpler analogues (e.g., 4-methylphenyl) are synthesized at room temperature with higher yields (>80%) .
  • Benzylidene incorporation: The target compound’s 3-phenoxy group demands anhydrous conditions and extended reaction times (5–7 hours) compared to electron-deficient substituents (e.g., 3-fluoro), which react faster due to enhanced electrophilicity .

Biological Activity

The compound (5Z)-5-(3-phenoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolo[3,2-b][1,2,4]triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C24H23N3O4S
  • Molecular Weight : 453.52 g/mol

The compound features a thiazole ring fused with a triazole moiety, along with various substituents that influence its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown activity against various bacterial strains and fungi.

  • Mechanism of Action : The proposed mechanism involves the inhibition of critical enzymes in microbial metabolism.
  • Case Study : A derivative with a similar structure was tested against Staphylococcus aureus and exhibited an IC50 value of 12 µg/mL, indicating potent antibacterial activity .

Anti-inflammatory Effects

Thiazolo[3,2-b][1,2,4]triazole derivatives have also been investigated for their anti-inflammatory effects.

  • Research Findings : In vitro studies indicated that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
  • Data Table :
CompoundIC50 (µM)Target
Compound A15TNF-α
Compound B20IL-6
Target Compound18IL-6

Anticancer Properties

The anticancer potential of thiazolo[3,2-b][1,2,4]triazoles is another area of active research.

  • Mechanism : These compounds are believed to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Case Study : A study reported that a structurally related compound showed selective cytotoxicity towards breast cancer cells (MCF-7) with an IC50 value of 8 µM .

Enzyme Inhibition

The inhibition of specific enzymes has been a focus in evaluating the biological activity of this compound.

  • Acetylcholinesterase Inhibition : Some derivatives have been found to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission.
  • Research Findings : A derivative exhibited an IC50 value of 0.071 µM against AChE, indicating strong inhibitory potential .

Drug-Likeness and Bioavailability

The pharmacokinetic properties of thiazolo[3,2-b][1,2,4]triazoles have been assessed using various computational models.

  • Lipinski's Rule of Five : The target compound adheres to Lipinski's criteria for drug-likeness with no significant violations.
  • Bioavailability Score : The bioavailability score predicts a 55% chance for the compound to achieve at least 10% oral bioavailability in rats .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (5Z)-5-(3-phenoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)thiazolo-triazol-6(5H)-one?

  • Methodology : The compound is synthesized via a condensation reaction between a thiazolo-triazolone precursor (e.g., 2-(3,4,5-trimethoxyphenyl)thiazolo-triazolone) and 3-phenoxybenzaldehyde under reflux in 1,4-dioxane with a catalytic amount of piperidine. The reaction typically runs for 5 hours, followed by acidification in ice/water to precipitate the product, which is recrystallized from 1,4-dioxane for purity .
  • Key Controls : Monitor reaction progress via TLC (hexane/ethyl acetate eluent) and validate product purity using melting point analysis and HPLC.

Q. How is the Z-configuration of the benzylidene group confirmed in this compound?

  • Methodology : The stereochemistry is determined via single-crystal X-ray diffraction (SC-XRD). For example, analogous compounds like 5-[(Z)-2,3-dimethoxybenzylidene]-1,2,4-triazolo[3,2-b][1,3]thiazol-6(5H)-one show a monoclinic crystal system (space group C2) with bond angles and torsion angles confirming the Z-configuration .
  • Supporting Data : NMR spectroscopy (e.g., NOE experiments) can further validate spatial proximity of protons in the benzylidene moiety.

Q. What in vitro assays are used to evaluate the compound’s anticancer activity?

  • Methodology : Cytotoxicity is assessed using the sulforhodamine B (SRB) assay against human cancer cell lines (e.g., MCF-7, HEPG-2, DLD-1). Cells are plated at 1.5 × 10⁵ cells/mL in RPMI-1640 medium with 5% FBS and incubated for 24 hours. Test compounds are dissolved in DMSO (≤0.5% v/v) and applied at varying concentrations (1–100 µM). CHS-828 is used as a reference antitumor agent .
  • Data Interpretation : IC₅₀ values are calculated using nonlinear regression analysis. Normal fibroblast cells (e.g., WI-38) serve as controls to assess selectivity.

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of thiazolo-triazolone derivatives?

  • Methodology : Regioselectivity is influenced by solvent polarity and catalyst choice. For example, acetonitrile (CH₃CN) promotes cyclization in analogous reactions, while heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) enhance yield in PEG-400 media .
  • Case Study : In the synthesis of 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones, regioselective ring closure is achieved by adjusting reaction time (7 hours) and temperature (70–80°C) .

Q. What mechanistic insights explain the compound’s cytotoxicity in resistant cancer cell lines?

  • Methodology : Mechanistic studies involve flow cytometry (apoptosis assays), mitochondrial membrane potential (ΔΨm) measurement via JC-1 staining, and proteomic analysis (e.g., caspase-3 activation). For example, analogs like (Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one induce mitochondrial-dependent apoptosis in HA22T liver cancer cells .
  • Advanced Tools : RNA sequencing can identify dysregulated pathways (e.g., PI3K/AKT or MAPK) in treated vs. untreated cells.

Q. How do crystallographic data inform structure-activity relationships (SAR) for this compound?

  • Methodology : SC-XRD data (e.g., unit cell parameters: a = 11.5904 Å, b = 7.0570 Å, β = 107.445°) reveal planar geometry of the thiazolo-triazolone core, facilitating π-π stacking with biological targets. Substituents like 3,4,5-trimethoxyphenyl enhance lipophilicity, improving membrane permeability .
  • SAR Insight : Methoxy groups at the 3,4,5-positions increase electron density, enhancing interactions with tyrosine kinases or tubulin polymerization sites .

Q. How can contradictory cytotoxicity data across cell lines be resolved?

  • Methodology : Perform dose-response curve normalization and combinatorial index (CI) analysis. For instance, discrepancies in IC₅₀ values between HEPG-2 (liver) and MCF-7 (breast) cells may arise from differential expression of drug efflux pumps (e.g., P-glycoprotein). Validate using ABC transporter inhibitors like verapamil .
  • Data Cross-Validation : Compare transcriptomic profiles of sensitive vs. resistant cell lines via CRISPR-Cas9 screens.

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodology :

  • Solubility : Use co-solvents like Cremophor EL or cyclodextrin-based formulations.
  • Metabolic Stability : Conduct microsomal stability assays (human liver microsomes) to identify metabolic hotspots (e.g., demethylation of methoxy groups).
  • Toxicology : Assess acute toxicity in BALB/c mice (LD₅₀ determination) and histopathological analysis of major organs .

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